molecular formula C24H27N3O3 B12556419 2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide CAS No. 144011-33-6

2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide

Cat. No.: B12556419
CAS No.: 144011-33-6
M. Wt: 405.5 g/mol
InChI Key: SPPRLVZBIFHIIC-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide is a complex organic compound that features a morpholine ring, a cyclohexene ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexene with morpholine under specific conditions to form the morpholine-substituted cyclohexene. This intermediate is then reacted with diphenylamine and carboxylic acid derivatives to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)benzonitrile
  • 2-(Morpholin-4-yl)quinoline-3-carbaldehyde
  • 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone

Uniqueness

2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide is unique due to its combination of a morpholine ring, cyclohexene ring, and two phenyl groups. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

144011-33-6

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-morpholin-4-yl-1-N,3-N-diphenylcyclohexene-1,3-dicarboxamide

InChI

InChI=1S/C24H27N3O3/c28-23(25-18-8-3-1-4-9-18)20-12-7-13-21(22(20)27-14-16-30-17-15-27)24(29)26-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,25,28)(H,26,29)

InChI Key

SPPRLVZBIFHIIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C(C1)C(=O)NC2=CC=CC=C2)N3CCOCC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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